N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide chemical properties
N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthesis of N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide
Introduction
N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide is a substituted aromatic sulfonamide. Its structure is characterized by a benzene ring functionalized with two chlorine atoms, a methoxy group, and a sulfonamide moiety to which an n-butyl group is attached. The sulfonamide functional group (-SO₂NH-) is a critical pharmacophore present in a multitude of therapeutic agents, including antimicrobial, antitumor, and antithyroid drugs.[1] The unique combination of a lipophilic butyl group, electron-withdrawing chloro substituents, and an electron-donating methoxy group suggests a compound with tailored physicochemical properties relevant for applications in medicinal chemistry and materials science.[2]
This technical guide serves as a comprehensive resource for researchers and drug development professionals, providing an in-depth analysis of the molecule's chemical properties, a detailed protocol for its synthesis and purification, and modern analytical methodologies for its characterization. As no single comprehensive document on this specific molecule exists in current literature, this guide synthesizes established chemical principles and protocols from closely related analogues to provide a robust and scientifically grounded framework for its study and application.
Molecular Structure and Physicochemical Properties
Structural Analysis
The core of the molecule is a 1,2,3,4-tetrasubstituted benzene ring. The sulfonamide linkage provides a key structural and functional element, while the n-butyl chain significantly influences its lipophilicity.
Synthesis of Key Intermediate: 3,4-dichloro-2-methoxybenzenesulfonyl chloride
The synthesis of the requisite sulfonyl chloride is a critical preliminary step. It is typically prepared by the chlorosulfonation of the parent aromatic compound, 1,2-dichloro-3-methoxybenzene.
Protocol: Chlorosulfonation
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Rationale: Chlorosulfonic acid is a powerful electrophile that reacts with electron-rich aromatic rings to introduce the -SO₂Cl group. The reaction is exothermic and liberates HCl gas, requiring careful temperature control and ventilation. [3][4]1. In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap (e.g., a sodium hydroxide solution).
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Charge the flask with 1,2-dichloro-3-methoxybenzene (1.0 equivalent).
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Cool the flask in an ice bath to 0 °C.
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Slowly add chlorosulfonic acid (2.0-2.5 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. [5]5. Once the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
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Very carefully pour the reaction mixture onto crushed ice. [4]The product will precipitate as a solid.
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Collect the solid by vacuum filtration and wash thoroughly with cold water.
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The crude sulfonyl chloride can be purified by recrystallization from a suitable solvent or used directly in the next step after thorough drying.
Protocol: Synthesis of N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide
This procedure details the final coupling step to form the target sulfonamide.
Materials & Equipment:
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3,4-dichloro-2-methoxybenzenesulfonyl chloride
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n-Butylamine
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Triethylamine (TEA) or Sodium Carbonate [6]* Dichloromethane (DCM) or an aqueous medium [1][6]* Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)
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Magnetic stirrer
Step-by-Step Methodology:
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Reaction Setup: In a round-bottom flask, dissolve 3,4-dichloro-2-methoxybenzenesulfonyl chloride (1.0 equivalent) in dichloromethane (DCM).
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Add triethylamine (1.2-1.5 equivalents) to the solution. [7]Causality: TEA acts as a base to neutralize the hydrochloric acid (HCl) generated during the reaction, which is crucial to drive the equilibrium towards product formation and prevent protonation of the n-butylamine nucleophile. [8]3. Amine Addition: Cool the mixture in an ice bath and slowly add n-butylamine (1.1 equivalents) dropwise.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. [3]The progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. [6]5. Work-up:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1N HCl solution, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). [7] * Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product. [6]
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Purification and Characterization
The crude product can be purified to the required standard for analysis and further application.
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Purification:
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Recrystallization: This is often the most effective method for purifying solid sulfonamides. A solvent system such as ethanol/water or ethyl acetate/hexane can be employed. [6][9] * Column Chromatography: If recrystallization is insufficient, purification can be achieved using silica gel column chromatography with a gradient elution of hexane and ethyl acetate. [6]
-
-
Characterization: The identity and purity of the final compound should be confirmed using standard analytical techniques:
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¹H and ¹³C NMR: To confirm the molecular structure.
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Mass Spectrometry (MS): To confirm the molecular weight. [1] * Infrared Spectroscopy (IR): To identify characteristic functional groups, such as the S=O stretches of the sulfonamide.
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Chemical Reactivity and Stability
The Sulfonamide Moiety
The sulfonamide group is the primary reactive center. The nitrogen atom is nucleophilic, though its reactivity is significantly attenuated by the strong electron-withdrawing effect of the adjacent sulfonyl group. The N-H proton is weakly acidic and can be deprotonated by strong bases. The S-N bond is generally robust but can be cleaved under specific reductive or harsh acidic/basic conditions.
The Aromatic Ring
The reactivity of the benzene ring towards electrophilic aromatic substitution is heavily influenced by its substituents:
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Dichloro Groups: The two chlorine atoms are strong deactivating groups due to their inductive electron withdrawal, making the ring less susceptible to further electrophilic attack.
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Methoxy Group: The methoxy (-OCH₃) group is a strong activating, ortho-, para-directing group due to resonance electron donation. [3]This activating effect partially counteracts the deactivating effect of the chlorine atoms. However, as the ring is already heavily substituted, further functionalization would be sterically hindered and synthetically challenging.
Stability and Storage
Like most aromatic sulfonamides, N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide is expected to be a stable solid under normal laboratory conditions. For long-term storage, it should be kept in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents. [10]
Analytical Methodologies
Quantitative analysis and purity determination are critical for any research or development application. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC/MS/MS) is the state-of-the-art method for analyzing sulfonamides in various matrices. [11][12] Protocol: Conceptual LC/MS/MS Analysis
-
Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to create a stock solution of known concentration. Prepare a series of dilutions for calibration.
-
Solid Phase Extraction (SPE): For complex matrices (e.g., environmental or biological samples), a pre-concentration and clean-up step using SPE may be necessary. Hydrophilic-lipophilic balanced (HLB) cartridges are effective for retaining a broad range of compounds, including sulfonamides. [11]3. Chromatographic Separation (LC):
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Column: C18 reverse-phase column.
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Mobile Phase: A gradient of water (A) and methanol or acetonitrile (B), both typically containing a small amount of formic acid (e.g., 0.1%) to improve peak shape.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
-
Detection (MS/MS):
-
Ionization: Electrospray Ionization (ESI), likely in positive mode.
-
Analysis: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves selecting the precursor ion (the protonated molecule [M+H]⁺) and monitoring specific fragment ions.
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Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, a conservative approach to handling should be adopted based on data from analogous structures.
-
Hazard Classification: Expected to cause skin and eye irritation. [13][14]* Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat. [13][15]* Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling. [13]* First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical attention. [13] * Skin: Wash off immediately with soap and plenty of water. If skin irritation occurs, get medical advice. [15]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
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Conclusion
N-butyl-3,4-dichloro-2-methoxybenzenesulfonamide is a compound with significant potential, bridging the well-established pharmacology of the sulfonamide core with a unique substitution pattern that modulates its physicochemical properties. This guide provides the foundational knowledge for its synthesis, purification, and analysis by drawing upon established, authoritative chemical literature. The detailed protocols and workflows herein offer a practical framework for researchers to produce and study this molecule, enabling further exploration in drug discovery and chemical science.
References
- Safety Data Sheet (SDS) 45642. (2024, July 1).
- An In-depth Technical Guide to the Key Reactive Sites of 3,4-Dimethoxybenzenesulfonyl Chloride. Benchchem.
- SAFETY DATA SHEET - 4-Methoxybenzenesulfonyl chloride. (2025, September 15). Thermo Fisher Scientific.
- Chemical Properties of Benzenesulfonamide, 3-amino-N-butyl-4-methoxy- (CAS 80-22-8). Cheméo.
- SAFETY DATA SHEET - 4-n-Butylbenzenesulfonamide. (2025, December 23). Thermo Fisher Scientific.
- SAFETY DATA SHEET - 2-Methoxy-4-methylbenzenesulfonamide. (2025, December 26). Fisher Scientific.
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- N-Butylbenzenesulfonamide (CAS 3622-84-2). CymitQuimica.
- N-butyl-3,4-dichloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide. Chemazone.
- Synthesis of N-benzyl-N-ethyl-2,5-dimethoxy-4-methylbenzenesulfonamide. EvitaChem.
- N-butyl Benzene Sulfonamide. Jinli Chemical.
- Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent.
- Patil, S. S., et al. (2012). Synthesis and characterisation of process related impurity in bosentan monohydrate. Journal of Chemical and Pharmaceutical Research.
- Grube, A., et al. (2010). Isolation of N-butylbenzenesulfonamide, synthesis of benzenesulfonamide derivatives, and use of N-butylbenzenesulfonamide and benzenesulfonamide derivatives for treating benign prostatic hyperplasia and/or prostate carcinoma.
- Benzenesulfonamide, N-butyl-. Substance Details - SRS | US EPA.
- Gowda, B. T., et al. (2010). 2,4-Dichloro-N-(3,4-dichlorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online.
- N-(3,4-dimethoxyphenyl)benzenesulfonamide synthesis protocol. Benchchem.
- Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure.
- Ternes, T. A. (1999). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry.
- Gowda, B. T., et al. (2010). 2,4-Dichloro-N-(2-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online.
- Yousuf, S., et al. (2012). 2,5-Dichloro-N-(4-methoxyphenyl)benzensulfonamide. Acta Crystallographica Section E: Structure Reports Online.
- The role of the methoxy group in approved drugs.
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